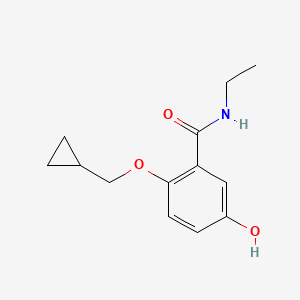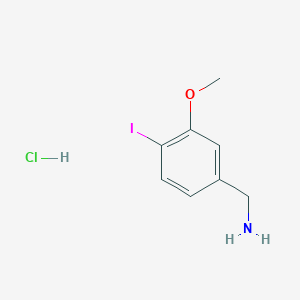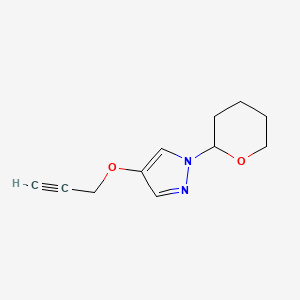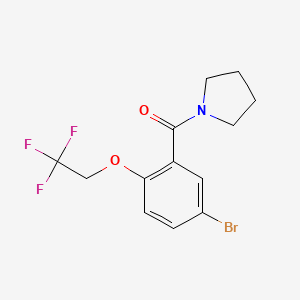
(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a pyrrolidinyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Trifluoroethoxylation: The attachment of a trifluoroethoxy group to the phenyl ring.
Pyrrolidinylation: The addition of a pyrrolidinyl group to the methanone moiety.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .
化学反应分析
Types of Reactions
(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl group.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity, while the pyrrolidinyl group may influence its pharmacokinetic properties . The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar functional groups but with a pyridine ring instead of a phenyl ring.
Uniqueness
The uniqueness of (5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-9-3-4-11(20-8-13(15,16)17)10(7-9)12(19)18-5-1-2-6-18/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNFJJSGMCTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4,5,5-Tetramethyl-2-[4-(1-phenyl-ethoxy)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B8131178.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B8131182.png)
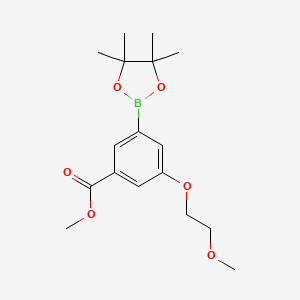
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid diethylamide](/img/structure/B8131203.png)
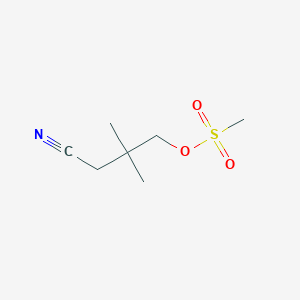
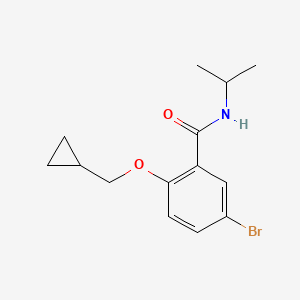
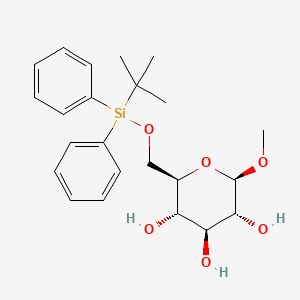
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B8131221.png)
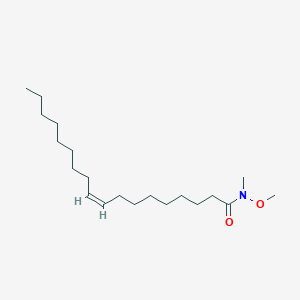

![2-[4-(2-Fluoro-3-methyl-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8131239.png)
